O-phenyl-3-iodotyramine
CAS No.: 794507-61-2
Cat. No.: VC17062726
Molecular Formula: C14H14INO
Molecular Weight: 339.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 794507-61-2 |
|---|---|
| Molecular Formula | C14H14INO |
| Molecular Weight | 339.17 g/mol |
| IUPAC Name | 2-(3-iodo-4-phenoxyphenyl)ethanamine |
| Standard InChI | InChI=1S/C14H14INO/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12/h1-7,10H,8-9,16H2 |
| Standard InChI Key | GKFDZUBZKRFXNN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)I |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
O-Phenyl-3-iodotyramine, systematically named 2-(3-iodo-4-phenoxyphenyl)ethanamine, is a monoamine derivative with a molecular weight of 339.17 g/mol . Its structure features a phenoxy group attached to the 4-position of a phenyl ring, which is substituted with an iodine atom at the 3-position and an ethylamine side chain at the 1-position (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(3-iodo-4-phenoxyphenyl)ethanamine | |
| CAS Registry Number | 794507-61-2 | |
| Molecular Formula | C₁₄H₁₄INO | |
| SMILES | NCCC1=CC(I)=C(OC2=CC=CC=C2)C=C1 | |
| InChI Key | GKFDZUBZKRFXNN-UHFFFAOYSA-N |
The planar arrangement of the iodinated phenyl ring and the ethanamine side chain facilitates interactions with TAAR1, a G protein-coupled receptor expressed in the central nervous system .
Synthesis and Modifications
Synthesis typically begins with tyramine, where the amino group is protected to prevent unwanted side reactions. A phenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution, followed by iodination using agents such as iodine monochloride. The final deprotection step yields the target compound. Modifications to the phenyl or ethylamine groups have been explored to enhance metabolic stability, though no derivatives have yet surpassed the parent compound in TAAR1 affinity .
Pharmacological Profile and Mechanism of Action
TAAR1 Agonism and Selectivity
O-Phenyl-3-iodotyramine acts as a selective TAAR1 agonist, with an EC₅₀ value in the micromolar range . TAAR1 activation inhibits cyclic adenosine monophosphate (cAMP) production and modulates monoamine transporters, indirectly influencing dopamine (DA), serotonin (5-HT), and norepinephrine (NE) levels . Unlike endogenous trace amines (e.g., β-phenylethylamine), O-phenyl-3-iodotyramine exhibits prolonged receptor occupancy due to its halogenated structure .
Table 2: In Vivo Effects of O-Phenyl-3-Iodotyramine
Neurochemical Effects
In wildtype mice, systemic administration (10 mg/kg) increases extracellular DA in the medial prefrontal cortex (mPFC) by 150%, an effect absent in TAAR1-knockout models . This suggests TAAR1-mediated modulation of dopaminergic tone. Additionally, O-phenyl-3-iodotyramine enhances tyrosine hydroxylase (TH) phosphorylation at Ser¹⁹ in the caudoputamen, a key step in DA synthesis . At higher doses (20 mg/kg), non-TAAR1 mechanisms may contribute to DA elevation, as observed in knockout mice .
Research Applications and Limitations
TAAR1 Signaling Studies
O-Phenyl-3-iodotyramine has been instrumental in elucidating TAAR1’s role in thermoregulation and affective behaviors. Its hypothermic effect, mediated by TAAR1 activation in the medial preoptic area, provides a model for studying metabolic regulation . Furthermore, its ability to normalize DA levels in the mPFC supports its use in depression research, though its efficacy is overshadowed by selective serotonin reuptake inhibitors (SSRIs) in clinical settings .
| Compound | TAAR1 EC₅₀ (μM) | Metabolic Stability | Clinical Relevance |
|---|---|---|---|
| O-Phenyl-3-iodotyramine | 1.2 | Low | Preclinical |
| RO5166017 | 0.03 | High | Phase II trials |
| Ulotaront | 0.08 | Moderate | Phase III trials |
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